Compressanolide

Description

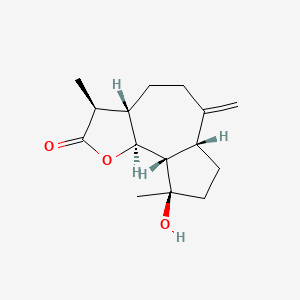

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3S,3aS,6aR,9R,9aS,9bS)-9-hydroxy-3,9-dimethyl-6-methylidene-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-2-one |

InChI |

InChI=1S/C15H22O3/c1-8-4-5-11-9(2)14(16)18-13(11)12-10(8)6-7-15(12,3)17/h9-13,17H,1,4-7H2,2-3H3/t9-,10-,11-,12-,13-,15+/m0/s1 |

InChI Key |

JFSCVRCZWCVAOQ-XTXFXJEVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC(=C)[C@@H]3CC[C@@]([C@@H]3[C@H]2OC1=O)(C)O |

Canonical SMILES |

CC1C2CCC(=C)C3CCC(C3C2OC1=O)(C)O |

Synonyms |

compressanolide |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Botanical Context

Compressanolide is a naturally occurring sesquiterpene lactone belonging to the guaianolide subclass. uni-regensburg.de It has been identified and isolated from various plant species, primarily within the Magnoliaceae and Asteraceae families. Its presence has been reported in the root extract of Michelia formosana (Formosan Michelia) and was first isolated from Michelia compressa. uni-regensburg.demdpi.com Research has also documented its occurrence in Tanacetum parthenium (feverfew) and the inflorescence of the invasive plant Ambrosia artemisiifolia (common ragweed). icm.edu.plnih.gov The isolation of this compound from these botanical sources involves initial extraction from the plant material, followed by multi-step purification using various chromatographic techniques. mdpi.comresearchgate.net

Isolation and Purification Methods

Column Chromatography

Column chromatography serves as a fundamental and effective preparative technique for the initial fractionation of crude plant extracts to isolate specific compounds like this compound. column-chromatography.comutoronto.ca This method separates molecules based on their differential partitioning between a solid stationary phase and a liquid mobile phase. utoronto.ca

In a typical procedure for isolating sesquiterpene lactones, the stationary phase is often silica (B1680970) gel. researchgate.netfortunejournals.com The crude extract, dissolved in a minimal amount of solvent, is loaded onto the top of a prepared silica gel column. fortunejournals.com The separation is then achieved by eluting the column with a solvent system, known as the mobile phase. utoronto.ca Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased over time. rochester.edu This can be accomplished by starting with a non-polar solvent, such as hexane (B92381) or chloroform, and progressively adding a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). researchgate.netfortunejournals.com This change in polarity allows compounds to move down the column at different rates, leading to their separation. Fractions are collected sequentially and analyzed, often using thin-layer chromatography (TLC), to identify and combine those containing the target compound for further purification.

Table 1: Illustrative Parameters for Column Chromatography Isolation

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., mesh size 60-120) fortunejournals.com |

| Mobile Phase | Gradient system, e.g., Chloroform:Methanol or Hexane:Ethyl Acetate researchgate.netfortunejournals.com |

| Elution Process | Stepwise or linear gradient increase in solvent polarity (e.g., from 100% Chloroform to increasing percentages of Methanol) fortunejournals.com |

| Sample Loading | Crude or semi-purified extract dissolved in a minimal volume of solvent or adsorbed onto silica gel rochester.edu |

| Fraction Monitoring | Thin-Layer Chromatography (TLC) |

Isolation from Magnolia grandiflora

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to achieve high-purity isolation of target compounds from the semi-purified fractions obtained through column chromatography. nih.govnih.gov Preparative HPLC, in particular, is employed as a final polishing step due to its high resolving power and efficiency. nih.govmdpi.com

For the isolation of moderately polar compounds like sesquiterpenoid lactones, reversed-phase HPLC (RP-HPLC) is a commonly utilized method. researchgate.net In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. mdpi.comresearchgate.net A typical mobile phase consists of water and an organic modifier such as methanol or acetonitrile (B52724). researchgate.net Small amounts of acid, like formic acid or acetic acid, are often added to the mobile phase to improve the peak shape and resolution of the separation. nih.gov The semi-purified fraction containing this compound is injected into the HPLC system, and the components are separated based on their affinity for the stationary phase. A detector, commonly a UV detector, monitors the eluent, and the fraction corresponding to the specific retention time of this compound is collected. mdpi.comresearchgate.net

Table 2: Typical Conditions for Preparative HPLC Purification

| Parameter | Description |

| Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile or Methanol and water mdpi.comresearchgate.net |

| Additives | 0.1% Formic Acid or Orthophosphoric Acid to improve peak resolution mdpi.comresearchgate.net |

| Flow Rate | Dependent on column size, e.g., 1.0 mL/min for analytical scale or higher for preparative scale mdpi.comresearchgate.net |

| Detection | UV Detector (e.g., at 210-220 nm) fortunejournals.comresearchgate.net |

Total Synthesis and Synthetic Approaches to Compressanolide

Early Synthetic Efforts and Methodological Foundations

Initial forays into the synthesis of guaianolides like compressanolide laid the groundwork for future total syntheses. Early efforts often focused on constructing the characteristic hydroazulene skeleton. A notable early approach by Vandewalle and colleagues in 1982 reported the total synthesis of (±)-Compressanolide. uni-regensburg.de Their strategy was built upon a flexible and convergent route to substituted hydroazulenes. uni-regensburg.de This work was significant as it was among the first to achieve the total synthesis of a guaianolide with a trans-annulated lactone moiety. uni-regensburg.de The synthesis commenced with the photochemical [2+2] cycloaddition of 1,2-bis[trimethylsiloxy]-cyclopentene and cyclopentenone to create a 5,4,5-membered ring system. uni-regensburg.de Subsequent transformations, including a Wittig reaction and ring expansion through oxidative cleavage, led to a key racemic intermediate that served as a versatile precursor for various sesquiterpene lactones, including (±)-Compressanolide. uni-regensburg.de These early syntheses were crucial in establishing viable pathways to the complex guaianolide core and demonstrating the utility of photochemical and ring-expansion strategies. ethz.ch

Stereoselective Total Synthesis Routes

Controlling the stereochemistry at the multiple chiral centers of this compound is a primary challenge. Chemists have employed both chiral pool and enantioselective strategies to achieve stereocontrol.

The use of naturally occurring chiral molecules as starting materials, known as chiral pool synthesis, offers an effective way to introduce the desired stereochemistry. nih.govunivie.ac.atnumberanalytics.comscilit.com The abundant sesquiterpene lactone (–)-α-santonin has been a popular chiral pool starting material for the synthesis of numerous guaianolides. nih.gov This approach leverages the inherent chirality of santonin (B1680769) to establish the stereocenters in the target molecule. nih.gov Photochemical rearrangements of santonin derivatives are a common strategy, and remarkably, over 30 distinct guaianolides have been synthesized from this single precursor. nih.gov This method is particularly well-suited for synthesizing members of the Asteraceae family of guaianolides due to the matching absolute configuration of natural (–)-α-santonin. nih.gov

Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule from achiral or racemic starting materials, often using a chiral catalyst or auxiliary. rsc.orgorganic-chemistry.orgrsc.org These methods are highly valuable as they are not limited by the availability of naturally occurring chiral precursors. organic-chemistry.org While specific details on a dedicated enantioselective total synthesis of this compound are not extensively detailed in the provided results, the principles of enantioselective synthesis are well-established in the broader context of natural product synthesis. organic-chemistry.orgorganic-chemistry.org Such strategies often involve key steps like asymmetric reductions, alkylations, or cycloadditions to set the crucial stereocenters with high enantiomeric excess. organic-chemistry.orgrsc.orgorganic-chemistry.org

Approaches Utilizing Chiral Pool Precursors (e.g., Santonin)

Formal Syntheses and Relay Approaches to the Core Structure

A formal synthesis involves the synthesis of a known intermediate that has previously been converted into the final natural product. researchgate.netuoguelph.ca This approach validates a new synthetic route without needing to repeat the final steps. Several formal syntheses of this compound have been reported. For instance, Lange and Merica developed a formal synthesis by preparing a key enedione intermediate (relay compound) that had been previously used in the total synthesis of this compound. researchgate.netuoguelph.caresearcher.life Their approach involved the transformation of a highly oxygenated photoadduct into a novel caged orthoester, which could then be fragmented to the crucial enedione. uoguelph.ca Another formal synthesis by Gwaltney, Sakata, and Shea utilized a bridged to fused ring interchange strategy, employing a type two intramolecular Diels-Alder reaction to construct the seven-membered ring of the hydroazulene core. nih.govfigshare.com

A relay synthesis is a strategy where a synthetically prepared intermediate is identical to a degradation product of the natural target molecule. This confirms the structure and stereochemistry of the synthetic intermediate.

| Approach | Key Intermediate | Research Group/Author | Year |

| Formal Synthesis | Enedione | Lange and Merica | 1998 |

| Formal Synthesis | Not specified | Gwaltney, Sakata, and Shea | 1996 |

Key Synthetic Methodologies and Reaction Pathways

The construction of the this compound framework relies on a variety of powerful chemical reactions.

Cycloaddition reactions are powerful tools for forming cyclic structures with high stereocontrol. illinois.eduwikipedia.orgrsc.orgresearchgate.net The [4+3] cycloaddition, which involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an allyl cation), is particularly useful for constructing the seven-membered ring found in guaianolides like this compound. illinois.eduwikipedia.orgresearchgate.net This method offers a direct and efficient route to the hydroazulene core. ethz.ch Oxyallyl cations, often generated from α,α'-dihalo ketones, are common three-atom components in these reactions. wikipedia.org While the provided search results highlight the general utility of [4+3] cycloadditions for hydroazulene synthesis, specific applications in a total synthesis of this compound itself are noted as contributing significantly to the structural determination of these natural products. ethz.chillinois.edu The stereochemical outcome of [4+3] cycloadditions can be complex, as the reaction can proceed through either a concerted or a stepwise mechanism. illinois.edu

Tandem Radical Fragmentation/Cyclization Sequences

Tandem reactions, which involve the formation of multiple bonds in a single operation, are highly valued in organic synthesis for their efficiency. In the context of constructing complex molecular architectures like that of this compound, tandem radical fragmentation/cyclization sequences offer a powerful method for assembling the characteristic 5,7-fused ring system of guaianolides. uoguelph.ca This approach typically involves three key steps: the selective generation of a radical, a cyclization event where the radical attacks a multiple bond, and a subsequent step to quench the resulting cyclized radical. wikipedia.org

A notable application of this strategy in the guaianolide family involves a tandem free radical fragmentation/elimination reaction to create the 5,7-fused hydroazulene core. uoguelph.ca In a process developed for the synthesis of dictamnol, a related natural product, a diiodide substrate is utilized. uoguelph.ca The reaction is initiated by the abstraction of a primary iodine atom, which triggers a fragmentation cascade. A subsequent elimination step involving the secondary iodide as a leaving group affords the carbon framework with regioselective placement of necessary double bonds. uoguelph.ca

A formal synthesis of this compound has been achieved using an enedione intermediate that was itself prepared through the fragmentation of a caged orthoester. uoguelph.ca The general mechanism for such tandem sequences can be understood through related studies, for example, in carbohydrate chemistry. csic.es Typically, a labile group, such as an anomeric alkoxyl hypoiodite, undergoes homolytic scission to generate an alkoxyl radical. This radical then undergoes a β-fragmentation of an adjacent carbon-carbon bond, creating a new carbon-centered radical which can then participate in a subsequent cyclization. csic.es These radical reactions are advantageous as the intermediates are uncharged, allowing for mild reaction conditions and high functional group tolerance. wikipedia.org

Chemoselective and Regioselective Epoxidation and Ring-Opening Strategies

The introduction of specific oxygen functionalities with precise stereochemistry is a critical challenge in the synthesis of natural products like this compound. Chemoselective and regioselective epoxidation and subsequent ring-opening reactions are fundamental tools for this purpose. organic-chemistry.orgmdpi.com Chemoselectivity refers to the preferential reaction of one functional group over another, such as the epoxidation of an isolated double bond while leaving an α,β-unsaturated ketone untouched. durgapurgovtcollege.ac.in

The ring-opening of epoxides is a classic example of a regioselective reaction, where the outcome is dictated by the reaction mechanism (SN1 or SN2) and conditions. libretexts.org

Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a predictable inversion of stereochemistry at that center. libretexts.org This is a reliable method for achieving high regioselectivity. For instance, the reaction of epoxides with sodium azide (B81097) has been shown to be highly regioselective due to steric effects. mdpi.com

Under acidic conditions , the epoxide oxygen is first protonated. The reaction then proceeds with substantial SN1 character, where the nucleophile preferentially attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state. libretexts.org

The choice of reagents is crucial for achieving high selectivity and efficiency. Catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) have been shown to facilitate the highly regioselective ring-opening of terminal epoxides with benzoic acid derivatives, providing an efficient route to protected 1,2-diols. organic-chemistry.org Similarly, anhydrous zinc chloride (ZnCl₂) in acetonitrile (B52724) is effective for the regioselective conversion of various epoxides into β-chlorohydrins in high yields. researchgate.net

Furthermore, the stereochemical outcome of the initial epoxidation can be controlled by existing stereocenters within the molecule. The steric bulk of a substituent near the alkene can direct the epoxidizing agent (like mCPBA) to one face of the double bond over the other, thereby setting the stereochemistry of the resulting epoxide. rsc.org

Intramolecular Allylation Strategies for Ring Construction

The construction of the seven-membered carbocyclic ring (the cycloheptane) is a significant challenge in the synthesis of guaianolides like this compound. Intramolecular allylation, which forms a carbon-carbon bond between an aldehyde and an allyl halide or its equivalent within the same molecule, is a powerful strategy to forge this medium-sized ring. nih.gov

The success of these cyclizations often depends heavily on the choice of reagents and reaction conditions, which influence both the yield and the diastereoselectivity of the newly formed stereocenter. nih.gov In studies toward the synthesis of the guaianolide mikanokryptin, various conditions for an intramolecular allylation to form the seven-membered ring were explored. nih.gov The substrate, an aldehyde bearing an allylic bromide, was subjected to several well-known coupling conditions.

Initial attempts using Nozaki–Hiyama–Kishi (NHK) conditions (CrCl₂/NiCl₂) resulted in a low yield of the desired 7-membered ring product, with an 8-membered ring being the major byproduct. nih.gov Samarium iodide-mediated reactions also showed this competitive formation of 7- and 8-membered rings. nih.gov A significant breakthrough was achieved by using a combination of tin(II) chloride (SnCl₂) and sodium iodide (NaI), which presumably generates an in-situ allylic iodide. This method proved to be remarkably clean and highly diastereoselective, providing the desired 7-membered ring product in excellent yield and with high stereochemical control. nih.gov

| Entry | Reagent/Conditions | Yield (Desired Product) | Diastereomeric Ratio (dr) |

| 1 | CrCl₂, NiCl₂, THF | 10% | 2:1 |

| 2 | SmI₂, THF, HMPA | 15% | 1:1 |

| 3 | In⁰, DMF | 35% | 1:1.5 |

| 4 | SnCl₂, NaI, DMF | 90% | >20:1 |

Table 1: Comparison of conditions for intramolecular allylation in the formation of a guaianolide 7-membered ring. Data sourced from a study on mikanokryptin synthesis. nih.gov

Application of Ring-Closing Metathesis (RCM) in Guaianolide Synthesis

Ring-closing metathesis (RCM) has emerged as a premier strategy for the construction of cyclic systems in organic synthesis, including the 5,7-hydroazulene core of guaianolides. wikipedia.org This reaction utilizes metal catalysts, most famously those based on ruthenium developed by Grubbs, to form a new double bond between two existing alkenes within a single molecule, releasing ethylene (B1197577) as the only byproduct. wikipedia.org Its tolerance of a wide variety of functional groups makes it particularly suitable for use in late stages of a complex synthesis. wikipedia.org

RCM has been successfully applied to the synthesis of the guaianolide skeleton. uni-regensburg.deuni-regensburg.de In one approach, a diene precursor derived from a sugar ketone was subjected to a tandem domino enyne-RCM using a Grubbs catalyst to construct the core structure. uni-regensburg.de Another strategy employed RCM to finalize the guaianolide skeleton from a highly functionalized precursor. uni-regensburg.de The efficiency of the RCM reaction can be influenced by the choice of catalyst and reaction conditions. For example, in one synthesis, Grubbs' 2nd generation catalyst was found to be highly efficient when used with an N₂-sparging technique to remove the ethylene byproduct and drive the reaction to completion. uni-regensburg.de

The reaction is versatile, capable of forming not only common 5- and 6-membered rings but also medium and large-sized rings, which are traditionally difficult to synthesize. wikipedia.orgnih.gov This makes it well-suited for creating both the seven-membered carbocycle and the γ-lactone ring found in many guaianolides. uni-regensburg.de

| Entry | Substrate | Catalyst (mol%) | Conditions | Yield |

| 1 | Diene precursor 213a | Grubbs 2nd Gen. (3x5) | DCM, N₂ sparge | 85% |

| 2 | Diene precursor 213b | Grubbs 2nd Gen. (3x5) | DCM, N₂ sparge | 81% |

Table 2: Representative examples of Ring-Closing Metathesis (RCM) to afford a functionalized guaianolide skeleton. uni-regensburg.de

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

The various strategies employed in the synthesis of this compound and related guaianolides each present a unique balance of efficiency and stereochemical control. A comparative analysis reveals the distinct advantages and challenges of each approach.

Tandem Radical Fragmentation/Cyclization: This method is highly efficient in terms of step economy, as it forms the complex bicyclic core in a single, cascaded transformation. uoguelph.cawikipedia.org However, controlling the stereochemistry can be challenging. While some substrate-controlled diastereoselectivity is possible, radical reactions often proceed through low-energy transition states that can lead to mixtures of stereoisomers unless the cyclization is highly constrained. The formal synthesis of this compound via a relay intermediate highlights the power of fragmentation to access key structures. uoguelph.ca

Intramolecular Allylation: This strategy provides a direct method for constructing the challenging seven-membered ring. Its efficiency and stereocontrol are highly dependent on the specific reagents used. As seen in comparative studies, conditions like the Nozaki–Hiyama–Kishi coupling can be inefficient and poorly selective, whereas the SnCl₂/NaI system provides excellent yields and high diastereoselectivity (>20:1 dr). nih.gov This highlights that while the strategy is powerful, significant optimization may be required to achieve both high efficiency and precise stereochemical control.

Ring-Closing Metathesis (RCM): RCM is arguably one of the most efficient and convergent methods for ring formation in modern synthesis. wikipedia.org Its high functional group tolerance allows it to be used late in a synthetic sequence on complex substrates, and the generation of volatile ethylene as the only byproduct simplifies purification. wikipedia.orguni-regensburg.deuni-regensburg.de Stereochemical control in RCM is primarily substrate-based; the stereochemistry of the final cyclic product is determined by the configuration of the acyclic diene precursor, which must be established in prior steps. The efficiency is high due to the catalytic nature of the reaction, but the cost of ruthenium catalysts can be a consideration for large-scale synthesis. uni-regensburg.deresearchgate.net

Biosynthesis and Proposed Biogenetic Pathways

Proposed General Biosynthetic Routes to Guaianolides

The biosynthesis of guaianolides is a multi-step process beginning with a universal precursor for all sesquiterpenoids. researchgate.net The generally accepted biogenetic pathway involves several key intermediates and enzymatic transformations.

The journey begins with farnesyl diphosphate (B83284) (FPP), which is synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). dntb.gov.ua FPP serves as the primary precursor for a vast array of sesquiterpenes. researchgate.net The first committed step in the formation of many sesquiterpene lactones is the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme (+)-germacrene A synthase (GAS). researchgate.netresearchgate.net

Following its formation, (+)-germacrene A undergoes a series of oxidation reactions. A cytochrome P450 enzyme, germacrene A oxidase (GAO), oxidizes the isopropenyl side chain to form germacrene A acid. researchgate.netdntb.gov.uaorcid.org This acid is then hydroxylated at the C-6 position by another critical enzyme, (+)-costunolide synthase (COS), which is also a cytochrome P450 monooxygenase. researchgate.netresearchgate.net The resulting 6-hydroxy-germacrene A acid is an unstable intermediate that spontaneously undergoes lactonization to form (+)-costunolide. researchgate.netresearchgate.netescholarship.org

Costunolide (B1669451) is a pivotal branching point in the biosynthesis of numerous sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides. researchgate.netescholarship.org For the synthesis of guaianolides within the Asteraceae family, the epoxidation of costunolide at the C4-C5 position is considered the next crucial step. researchgate.net This reaction yields parthenolide, a 4,5-epoxy-germacranolide. collectionscanada.gc.ca The subsequent opening of this epoxide ring, through an intramolecular attack, facilitates the cyclization that forms the characteristic 5,7-fused bicyclic carbon skeleton of the guaianolides. researchgate.net

Compressanolide was isolated from Michelia compressa along with related compounds, including dihydroparthenolide. researchgate.netresearchgate.net Critically, the structure of this compound has been confirmed through its partial synthesis from dihydroparthenolide, strongly suggesting that dihydroparthenolide is its immediate biogenetic precursor. researchgate.netresearchgate.net Dihydroparthenolide is formed from the reduction of the exocyclic methylene (B1212753) double bond of the lactone ring in parthenolide. Therefore, the proposed pathway to this compound proceeds through this established route to dihydroparthenolide, followed by a final, yet-to-be-characterized enzymatic transformation.

Enzymatic Transformations in Sesquiterpene Lactone Biogenesis

The biosynthesis of complex sesquiterpene lactones like this compound is governed by a suite of specialized enzymes that catalyze precise chemical modifications. These enzymatic transformations are essential for building the molecular architecture and diversity of this class of compounds. ugr.es

The key enzyme classes involved in the biogenesis of guaianolides are:

Sesquiterpene Synthases (STPSs) : These enzymes, also known as sesquiterpene cyclases, catalyze the initial and often rate-limiting step: the cyclization of the linear precursor FPP into various cyclic sesquiterpene scaffolds. collectionscanada.gc.ca In the context of guaianolide biosynthesis, (+)-germacrene A synthase (GAS) is the primary STPS, converting FPP into germacrene A. researchgate.netresearchgate.net

Cytochrome P450 Monooxygenases (CYPs) : This superfamily of enzymes is responsible for the extensive oxidative functionalization of the sesquiterpene skeleton. ugr.escolab.ws They perform a wide range of reactions, including hydroxylation, epoxidation, and oxidation of alcohol and aldehyde intermediates. researchgate.net In the guaianolide pathway, CYPs are critical.

Germacrene A Oxidase (GAO) hydroxylates and oxidizes germacrene A to its corresponding acid. researchgate.netorcid.org

Costunolide Synthase (COS) , another CYP enzyme (often from the CYP71BL subfamily), hydroxylates germacrene A acid at the C-6 position, which leads to the formation of the lactone ring in costunolide. researchgate.net

Kauniolide Synthase (KLS) , a CYP from the CYP71 family, can convert germacranolides like costunolide into guaianolides by catalyzing the necessary cyclization. researchgate.net

Other hydroxylase enzymes can activate further enzymatic hydroxylation at various positions on the guaianolide intermediate. researchgate.net

Dehydrogenases : NAD(P)+-dependent alcohol and aldehyde dehydrogenases are involved in the oxidation steps that convert the hydroxyl group on the side chain of germacrene A into a carboxylic acid, a prerequisite for lactonization. escholarship.org

Reductases : These enzymes are responsible for the reduction of double bonds. The formation of dihydroparthenolide from parthenolide, for instance, requires a reductase to saturate the C11-C13 double bond of the α-methylene-γ-lactone ring.

Acyltransferases : These enzymes catalyze the transfer of acyl groups (like an acetyl group) to hydroxyl functions on the sesquiterpene scaffold, leading to further structural diversification. ugr.es

The final conversion of dihydroparthenolide to this compound likely involves one or more of these enzyme types, possibly through an oxidative rearrangement or cyclization, though the specific enzymes have not yet been identified and characterized.

Chemical Derivatization and Analogue Synthesis

General Strategies for Structural Modification of Guaianolides

Guaianolides, a large class of sesquiterpene lactones, are characterized by a 5-7-5 tricyclic ring system. Their structural complexity and diverse biological activities have made them attractive targets for chemical synthesis and modification. rsc.orgresearchgate.net The inherent reactivity of certain functional groups within the guaianolide scaffold provides multiple avenues for derivatization.

A primary target for modification is the α-methylene-γ-lactone moiety, a common feature in many bioactive sesquiterpene lactones. This group is known to be an alkylating agent, reacting with biological nucleophiles like cysteine via a Michael-type addition, which is often linked to their biological activity. pitt.edumdpi.com Strategies to modify this moiety or its reactivity are therefore of significant interest. One innovative approach involves replacing the α-methylene-γ-lactone with an α-methylene-γ-lactam. nih.govacs.orgnih.gov This bioisosteric replacement allows for the tuning of the electrophilicity of the Michael acceptor by introducing different substituents on the lactam nitrogen. acs.orgnih.gov

Other key synthetic strategies for modifying the guaianolide framework include:

The Pauson-Khand Reaction (PKR) : Specifically, the allenic Pauson-Khand reaction (APKR) has proven to be a powerful tool for constructing the 5-7-5 tricyclic core of guaianolides. pitt.edunih.govpitt.edu This method facilitates the synthesis of diverse analogues by varying the allene-yne precursors.

Double Allylation Strategy : This approach has been used to construct the seven-membered core of the guaianolide system, enabling the synthesis of complex members of the family. nih.govescholarship.org

Modification of Existing Functional Groups : Many guaianolides possess reactive sites such as epoxy cycles and hydroxyl groups. These can be targeted for chemical modification. For instance, the hydroxyl groups on salograviolides A and B have been subjected to esterification to produce a series of new derivatives. mdpi.com Similarly, the epoxy ring and exomethylene groups of the guaianolide estafiatin have served as centers for chemical derivatization. researchgate.net

The Chiron Approach : This strategy utilizes readily available chiral starting materials from nature, such as santonin (B1680769), to map their structural and stereochemical features onto the target guaianolide molecule. rsc.orgacs.org

The stereochemical and oxidative diversity found across the guaianolide family presents a significant challenge, making a single, unifying synthetic strategy difficult. nih.gov Consequently, a variety of methods, including cycloadditions, ring-closing metathesis, and photochemical reactions, have been employed to access this diverse chemical space. rsc.orgresearchgate.netresearchgate.net

Synthesis of Compressanolide Analogues and Derivatives

While the generation of a broad library of this compound derivatives is not extensively documented, its synthesis has been achieved through the modification of other naturally occurring sesquiterpenes. This semi-synthetic approach leverages the structural similarity between various natural products.

The structure of (-)-compressanolide was confirmed through its partial synthesis from dihydroparthenolide. researchgate.netresearchgate.net Another notable semi-synthesis involves the stereoselective conversion of santonin, a more abundant natural product, into (-)-compressanolide. acs.org A formal synthesis of racemic (+/-)-compressanolide has also been reported. researchgate.net

These syntheses demonstrate that the this compound framework is accessible from other natural precursors. The general strategies used for modifying other guaianolides, such as targeting the α-methylene-γ-lactone ring or other reactive functional groups, would theoretically be applicable to this compound for the creation of new analogues, even though specific examples are limited in the literature.

| Starting Material | Target Molecule | Key Transformation Type | Reference(s) |

| Dihydroparthenolide | (-)-Compressanolide | Partial Synthesis / Derivatization | researchgate.net, researchgate.net |

| Santonin | (-)-Compressanolide | Stereoselective Semi-synthesis | acs.org |

Introduction of Functional Handles for Late-Stage Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern chemical synthesis that allows for the introduction of diverse chemical groups into a complex molecule in the final steps of a synthetic sequence. anu.edu.aufrontiersin.org This approach avoids the need for lengthy de novo synthesis for each new analogue and enables the rapid generation of a library of related compounds from a common advanced intermediate. anu.edu.aunih.gov

For guaianolides, several methods have been developed to introduce "functional handles" that facilitate late-stage diversification:

Tunable Lactams : As mentioned, replacing the native lactone with a lactam introduces a nitrogen atom that serves as a synthetic handle. acs.orgnih.gov This nitrogen can be functionalized using reactions like Buchwald-Hartwig coupling to attach various aryl groups, thereby modulating the electronic properties and steric profile of the molecule. acs.org

Alkyne Ligation Handles : The installation of alkyne groups onto the guaianolide scaffold provides a versatile handle for subsequent modifications. The acid-mediated Nicholas reaction has been successfully used to attach alkyne moieties to base-sensitive guaianolide analogues. pitt.edu These alkynes can then be used in a variety of click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the guaianolide to other molecules or probes for mechanistic studies.

Esterification of Hydroxyl Groups : The presence of hydroxyl groups on the guaianolide core offers a straightforward point for diversification. Esterification with various carboxylic acids or anhydrides can quickly generate a library of derivatives with different properties. mdpi.comnih.gov

These strategies for introducing functional handles are crucial for efficiently exploring the structure-activity relationships of the guaianolide class, including this compound. They provide the tools needed to systematically modify the parent structure to optimize its biological or chemical properties.

| Functional Handle | Introduction Method | Purpose / Subsequent Reaction | Example Class | Reference(s) |

| N-Substituted Lactam | APKR / Buchwald-Hartwig Coupling | Tuning electrophilicity; diversification | Guaianolide Analogues | acs.org, pitt.edu |

| Alkyne | Nicholas Reaction | Ligation; Click Chemistry (e.g., CuAAC) | Guaianolide Analogues | pitt.edu |

| Ester | Acylation / Esterification | Diversification of properties | Salograviolides | mdpi.com |

Biological Activities and Mechanistic Investigations Non Clinical

General Overview of Biological Activities within the Guaianolide Class

Guaianolides are a significant subgroup of sesquiterpene lactones, natural compounds characterized by a 5,7,5-tricyclic ring system derived from a guaiane (B1240927) skeleton. d-nb.infocsic.es These compounds are predominantly found in plants of the Asteraceae family. researchgate.net The guaianolide class exhibits a vast spectrum of biological activities, which has made them a subject of extensive research. d-nb.inforesearchgate.net

Historically, plants containing guaianolides have been utilized in traditional medicine to treat a variety of conditions, from rheumatic pains to pulmonary disorders. d-nb.info Modern scientific investigations have confirmed and expanded upon these traditional uses, identifying numerous pharmacological properties. The diverse bioactivities reported for guaianolides include antitumor, anti-inflammatory, antimicrobial, antiviral, and antiparasitic effects. researchgate.netnih.govrsc.org For instance, some guaianolides show potent cytotoxic activity against various tumor cell lines, while others possess anti-inflammatory properties by inhibiting key signaling pathways. d-nb.infocsic.es

In Vitro Bioactivity of Compressanolide and its Derivatives/Related Analogues

The guaianolide class of sesquiterpene lactones has drawn considerable attention for its cytotoxic and antiproliferative properties against various cancer cell lines. csic.esresearchgate.net Studies have shown that guaianolides can exhibit higher cytotoxic activity compared to other types of sesquiterpene lactones. csic.es Their effects have been evaluated against human leukemia cell lines (HL-60, U-937), melanoma cells (SK-MEL-1), and ovarian cancer cells (A2780). csic.esbrieflands.comnih.gov For example, chlorinated guaianolides isolated from Centaurea species demonstrated concentration-dependent inhibition of cellular proliferation, with some compounds showing IC₅₀ values below 10 μM against all tested cell lines. csic.esnih.gov

However, the bioactivity can be highly specific to the individual compound's structure. In the case of this compound itself, one study isolating it and four other compounds from Ambrosia artemisiifolia reported that the isolated compounds, including this compound, exerted no remarkable cytotoxic or antiproliferative activities. researchgate.net This highlights the variability of biological effects even within the same chemical subclass.

In contrast, other related sesquiterpenoids have shown significant cytotoxic potential against the A2780 human ovarian cancer cell line. A study on compounds from Artemisia aucheri found that a hydroperoxide of davanone, a tetrahydrofuran-type sesquiterpenoid, exhibited potent activity against A2780 cells with an IC₅₀ value of 8.45 ± 0.81 µg/mL. nih.gov Another related pseudoguaianolide, helenalin, also demonstrated activity against A2780 cells. d-nb.info

Table 1: In Vitro Cytotoxic Activity of Selected Guaianolides and Related Sesquiterpenoids

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Chlorohyssopifolin A | HL-60 (Leukemia) | <10 µM | nih.gov |

| Chlorohyssopifolin C | U-937 (Leukemia) | <10 µM | nih.gov |

| Chlorohyssopifolin D | SK-MEL-1 (Melanoma) | <10 µM | nih.gov |

| Linichlorin A | U-937/Bcl-2 (Leukemia) | <10 µM | nih.gov |

| Hydroperoxide of davanone | A2780 (Ovarian Cancer) | 8.45 ± 0.81 µg/mL | nih.gov |

| Hydroxydavanone | A2780 (Ovarian Cancer) | 41.69 ± 2.87 µg/mL | nih.gov |

| This compound | Not specified | No remarkable activity | researchgate.net |

While this compound itself has not been extensively studied for anti-protozoal effects, its derivative, 11,13-dehydrothis compound, has demonstrated significant activity against protozoan parasites. This compound, isolated from Tanacetum parthenium, has been shown to be effective against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. core.ac.ukresearchgate.net A study purifying this guaianolide from a hydroalcoholic extract reported a 50% inhibition (IC₅₀) of L. amazonensis promastigote growth at a concentration of 2.6 μg/ml. researchgate.net

Furthermore, 11,13-dehydrothis compound has been investigated for its trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. core.ac.uk In vitro studies revealed its effectiveness against all three developmental forms of the parasite. It inhibited the growth of the epimastigote forms and was effective against the clinically relevant trypomastigote and amastigote forms. core.ac.uk The compound was particularly potent against the trypomastigote form, which is responsible for transmission and infection of host cells. core.ac.uk

Table 2: In Vitro Anti-protozoal Activity of 11,13-Dehydrothis compound

| Compound | Parasite | Form | Activity (IC₅₀/EC₅₀) | Source |

|---|---|---|---|---|

| 11,13-Dehydrothis compound | Leishmania amazonensis | Promastigote | IC₅₀: 2.6 µg/ml | researchgate.net |

| 11,13-Dehydrothis compound | Trypanosoma cruzi | Epimastigote | IC₅₀: 18.1 ± 0.8 µM | core.ac.uk |

| 11,13-Dehydrothis compound | Trypanosoma cruzi | Amastigote | IC₅₀: 66.6 ± 1.3 µM | core.ac.uk |

| 11,13-Dehydrothis compound | Trypanosoma cruzi | Trypomastigote | EC₅₀: 5.7 ± 0.7 µM | core.ac.uk |

Antiproliferative and Cytotoxic Activities in Specific Cell Lines (e.g., ovarian cancer cell line A2780 for related compounds, general insights into mechanisms without human trial data)

Mechanistic Insights into Biological Action

The biological effects of guaianolides, including their anti-inflammatory and cytotoxic properties, are often linked to their ability to modulate specific cellular signaling pathways. csic.esd-nb.info A primary and well-studied molecular target for this class of compounds is the nuclear factor kappa B (NF-κB) signaling pathway. csic.esnih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune response, cell proliferation, and apoptosis. nih.govscirp.org Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. nih.gov

The mechanism by which many sesquiterpene lactones inhibit NF-κB involves the covalent modification of the p65 (RelA) subunit of the NF-κB protein complex. nih.govscirp.org The α-methylene-γ-lactone moiety present in many guaianolides acts as a Michael acceptor, enabling it to alkylate the thiol group of specific cysteine residues on the p65 subunit. nih.gov Experimental evidence points to cysteine-38 in RelA as a particularly important target. nih.govscirp.org The alkylation of this residue is thought to prevent the NF-κB complex from binding to its target DNA sequences, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. nih.govscirp.org

For instance, handelin, a guaianolide dimer, was found to suppress the transcriptional activity of NF-κB, which coincided with the inhibition of IκB degradation, a key step in NF-κB activation. nih.govacs.org This suppression of NF-κB activation is considered a plausible mechanism for the anti-inflammatory and antitumor activities observed for many compounds in this class. csic.esnih.gov This interaction with a specific molecular target like NF-κB underscores the potential of guaianolides as lead structures in drug discovery. nih.gov

Structure Activity Relationship Sar Studies

Principles of Structure-Activity Relationship Analysis in Natural Products

The exploration of natural products for drug discovery is fundamentally reliant on understanding the relationship between a molecule's chemical structure and its resulting biological activity. numberanalytics.comwikipedia.org This principle, known as the Structure-Activity Relationship (SAR), posits that the three-dimensional arrangement of atoms and functional groups in a compound dictates its interactions with biological targets like enzymes and receptors, thereby determining its therapeutic or toxic effects. longdom.orgsolubilityofthings.comcollaborativedrug.com SAR analysis aims to identify the specific structural features, or pharmacophores, that are responsible for a molecule's biological actions. numberanalytics.comgardp.org

In the context of natural products, SAR studies are crucial for optimizing lead compounds. numberanalytics.com Natural products often possess complex and unique scaffolds that provide a head start in interacting with biological systems. nih.govresearchgate.net However, they may not have optimal potency, selectivity, or pharmacokinetic properties to be used as drugs directly. rsc.org SAR analysis allows medicinal chemists to make targeted modifications to the natural product's structure. By systematically altering functional groups, ring structures, and stereocenters, researchers can observe the corresponding changes in biological efficacy. wikipedia.orggardp.org

Methodologies in SAR range from qualitative assessments to sophisticated quantitative models. solubilityofthings.com Qualitative SAR involves analyzing how the presence, absence, or modification of certain structural motifs affects activity. solubilityofthings.com Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical and mathematical models to create a numerical correlation between physicochemical properties of the molecules and their biological activity. wikipedia.orgrsc.orgresearchcommons.org Modern approaches frequently employ computational tools like molecular docking and molecular dynamics simulations to visualize and predict how a molecule binds to its target, providing deeper insights into the dynamic nature of these interactions. solubilityofthings.comrsc.org Ultimately, the goal of SAR in natural products chemistry is to refine these unique molecules into safer and more effective therapeutic agents. numberanalytics.comnih.gov

Identification of Key Structural Features for Biological Activity within Compressanolide and its Class

This compound belongs to the broader class of xenicane diterpenoids or related sesquiterpenoids, a diverse family of marine natural products known for their intriguing structures and significant biological activities. beilstein-journals.orgresearchgate.netnih.gov The common structural feature of xenicanes is a bicyclic framework that includes an uncommon nine-membered carbocycle (cyclononane ring). beilstein-journals.orgnih.gov Analysis of this class of compounds has revealed several key structural elements that are consistently linked to their biological effects, particularly cytotoxic and anti-inflammatory activities. researchgate.netnih.gov

The core bicyclic system, particularly the trans-fused nine-membered ring, is a foundational element for activity. beilstein-journals.org Modifications within this ring and its substituents dramatically influence the compound's biological profile. Theoretical studies on xenicane-type diterpenoids have shown that the stability and reactivity, which are linked to bioactivity, are influenced by the ring's conformation and the presence of specific functional groups.

Key features contributing to the biological activity of this class include:

The Lactone Ring: Many bioactive compounds in this family, including sesquiterpene lactones, possess a lactone ring. indexcopernicus.com This feature is often critical for activity. The α-methylene-γ-lactone moiety, in particular, is a well-known reactive group (an electrophilic Michael acceptor) found in many guaianolides and is often responsible for their ability to interact with biological nucleophiles, such as cysteine residues in proteins, leading to activities like NF-κB inhibition.

Exocyclic Methylene (B1212753) Groups: The presence of exocyclic methylenes on the cyclononane (B1620106) ring is a recurring feature in active xenicane diterpenoids. mdpi.com For instance, in the analysis of asterolaurins, the presence of two exomethylene functionalities at C-7 and C-11 was a key part of the cyclononane ring structure of bioactive compounds. mdpi.com

Hydroxylation and Acetoxylation: The position and stereochemistry of hydroxyl (-OH) and acetoxy (-OAc) groups are crucial. A hydroxyl group on the lactone ring can reduce a compound's stability, whereas one on the parent carbocycle has a lesser effect. In a study of xenicane diterpenes from Xenia garciae, the specific arrangement of these groups was central to the compound's identity and its ability to inhibit algal growth. researchgate.net Certain asterolaurins demonstrated selective cytotoxicity against the MCF-7 cancer cell line, with their activity attributed to their specific oxygenation patterns. mdpi.com

The Isoprenyl Side Chain: Variations in the isoprenyl side chain attached to the main ring system are another source of diversity and a modulator of activity within the xenicane family. beilstein-journals.org

The table below summarizes findings on structural features and their associated biological activities in compounds related to this compound's class.

| Compound/Class | Key Structural Feature(s) | Reported Biological Activity | Reference(s) |

| Xenicane Diterpenoids | Nine-membered carbocyclic ring | General cytotoxicity, anti-inflammatory activity | beilstein-journals.org, nih.gov |

| Guaianolides | α-methylene-γ-lactone | Inhibition of NF-κB pathway, cytotoxicity | |

| Asterolaurin O & P | Brominated tricarbocyclic floridicin type; specific oxygenation patterns | Selective cytotoxicity against MCF-7 cells | mdpi.com |

| 13-epi-9-deacetoxyxenicin | Specific stereochemistry and deacetylation | Strong cytotoxicity against P388D1 mouse lymphoma cells | mdpi.com |

| Sesquiterpene Lactones | Lactone ring, various functional groups | Anticancer, anti-inflammatory, antibacterial | indexcopernicus.com |

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical determinant of biological activity. longdom.orgsolubilityofthings.com Biological systems, such as enzymes and receptors, are inherently chiral and possess specific 3D structures. pharmabiz.com Consequently, they often interact differently with the various stereoisomers of a chiral drug or natural product. solubilityofthings.compharmabiz.com Two enantiomers (non-superimposable mirror images) can have identical physical properties in an achiral environment but may exhibit profoundly different potency, efficacy, and toxicity in a biological context. longdom.orgnih.gov

The importance of stereochemistry is well-documented across many classes of natural products. longdom.orgpharmabiz.com For many chiral compounds, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. nih.govpharmabiz.com The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, remains a stark example of this principle. solubilityofthings.compharmabiz.com In other examples, the different enantiomers of limonene (B3431351) are responsible for the distinct smells of orange and lemon. pharmabiz.com

Within the broader class of natural products to which this compound belongs, stereochemistry plays a pivotal role:

Target Binding and Uptake: The precise spatial orientation of functional groups affects how a molecule fits into the binding site of a target protein. nih.gov Studies on nature-inspired compounds have shown that only isomers with a specific absolute configuration, such as (5S, αS), display significant biological activity. nih.govresearchgate.netnih.gov This is often attributed to stereoselective uptake by cellular transport systems or a more efficient interaction with the target enzyme, leading to enhanced biological activity for the "correct" isomer while its diastereomers are inactive. nih.govnih.gov

Configuration-Dependent Activity: Research on xenicane diterpenes has highlighted specific instances of stereochemistry dictating function. The structure of a diterpene isolated from Xenia garciae was found to have the opposite configuration at the C-7 position compared to the known compound havannahine, resulting in a distinct metabolite with its own biological profile. researchgate.net Similarly, the compound 13-epi-9-deacetoxyxenicin, whose name indicates a specific epimer, showed potent cytotoxicity. mdpi.com

Conformational Rigidity and Flexibility: The stereochemical configuration of a molecule influences its conformational possibilities. In a study of zampanolide (B1247547) analogs, modifications that increased conformational flexibility led to reduced cellular activity and lower binding affinity to the microtubule target. chemrxiv.org This suggests that a specific, and often more rigid, three-dimensional structure defined by its stereocenters is required for optimal interaction with the biological target.

Advanced Analytical Characterization in Research

High-Resolution Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Spectroscopic methods are paramount for determining the intricate molecular architecture of novel compounds. For a sesquiterpene lactone like Compressanolide, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary data to confirm its guaianolide skeleton and define its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, while two-dimensional (2D) NMR experiments reveal the connectivity between these atoms.

In the structural analysis of this compound, ¹H NMR spectra would show characteristic signals for its specific protons. For instance, the protons on the exocyclic methylene (B1212753) of the α-methylene-γ-lactone ring are expected to appear as distinct doublets. The various methine and methylene protons throughout the fused ring system would present complex splitting patterns due to spin-spin coupling. ¹³C NMR spectra, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify the number of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, including the characteristic carbonyl signal of the lactone and the signals for the carbons of the double bonds.

2D NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule, for example, identifying adjacent protons in the cyclopentane (B165970) and cycloheptane (B1346806) rings. medchemexpress.commdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), definitively assigning a proton signal to its corresponding carbon signal. medchemexpress.comacs.org This is essential for assigning the carbons in the molecular skeleton. medchemexpress.com The edited-HSQC variant further distinguishes CH/CH₃ groups from CH₂ groups by their phase. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). mdpi.comacs.org This long-range connectivity information is vital for connecting the different spin systems and for placing quaternary carbons and functional groups, such as the lactone carbonyl group, within the molecular framework. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing critical information about the molecule's relative stereochemistry. For a complex, polycyclic structure like this compound, NOESY data helps to determine the orientation of substituents and the fusion of the rings. mdpi.com

The table below shows representative ¹H and ¹³C NMR data for Helenalin acetate (B1210297), a structurally similar guaianolide, illustrating the types of signals expected for this compound. medchemexpress.com

| Position | Representative ¹³C NMR δ (ppm) | Representative ¹H NMR δ (ppm, multiplicity, J in Hz) |

| 1 | 42.9 | - |

| 2 | 131.8 | 7.76-7.71 (m) |

| 3 | 163.2 | 6.19-6.15 (m) |

| 4 | 206.9 | - |

| 5 | 53.5 | - |

| 6 | 80.0 | 5.41 (d, J=8.0) |

| 7 | 50.0 | - |

| 8 | 40.0 | 4.11 (m) |

| 9 | 35.0 | - |

| 10 | 30.0 | - |

| 11 | 140.0 | - |

| 12 | 170.0 | - |

| 13 | 120.0 | 6.2 (d), 5.6 (d) |

| 14 | 20.8 | 1.39 (s) |

| 15 | 16.0 | 1.16 (d, J=6.0) |

| OAc | 171.7, 21.0 | 1.93 (s) |

Data is for Helenalin acetate and serves as a representative example. medchemexpress.com

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. libretexts.org For this compound (C₁₅H₂₀O₃), HRMS would confirm this formula by measuring its mass to within a few parts per million of the calculated theoretical value.

Tandem mass spectrometry (MS/MS) is used to gain structural information through controlled fragmentation of the molecular ion. scielo.br In this technique, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a fingerprint that can help confirm the structure. Key fragmentations for a sesquiterpene lactone would include the loss of water (H₂O), carbon monoxide (CO), and parts of the hydrocarbon skeleton. Analysis of these fragmentation pathways provides evidence for the presence of the lactone ring and other structural features. researchgate.netnist.gov Advanced techniques like the MSᴱ mode can collect data on both precursor and fragment ions in a single run, providing comprehensive information. scielo.br

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. arcjournals.org For this compound, the IR spectrum provides definitive evidence for key functional groups that are difficult to observe with NMR, such as the carbonyl groups. The analysis goes beyond simple presence; the exact frequency of absorption gives clues about the chemical environment of the functional group.

Key expected absorption bands for this compound include:

A strong, characteristic absorption for the γ-lactone C=O stretch.

A distinct absorption for the C=O stretch of the cyclopentenone ring system.

Absorptions for the C=C double bond stretching vibrations.

A series of absorptions in the C-H stretching region (~2850-3100 cm⁻¹) corresponding to sp² and sp³ hybridized C-H bonds. researchgate.net

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a known standard. arcjournals.org

| Functional Group | Representative Absorption Range (cm⁻¹) | Intensity |

| C=O (γ-Lactone) | 1750-1780 | Strong |

| C=O (Cyclopentenone) | 1710-1725 | Strong |

| C=C (Alkene) | 1630-1680 | Variable |

| C-H (sp²) | 3000-3100 | Medium |

| C-H (sp³) | 2850-3000 | Medium-Strong |

| C-O (Lactone) | 1000-1300 | Strong |

This table contains generally accepted absorption ranges for the indicated functional groups. researchgate.netnobraintoosmall.co.nz

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), MS/MS techniques)

Advanced Chromatographic Techniques for Research Applications

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of natural products from their complex source matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of compounds like this compound. In the analytical mode, HPLC is used to determine the purity of an isolated sample and can be used for quantification. For research that requires pure material, such as for biological testing or as an analytical standard, preparative HPLC is employed. libretexts.org

The goal of preparative HPLC is to isolate a specific compound from a mixture with high purity and recovery. libretexts.org The process involves injecting a larger amount of a semi-purified extract onto a larger-diameter column. The mobile phase conditions, which are typically developed at the analytical scale first, are optimized to achieve the best possible separation between the target compound and any impurities. libretexts.org Fractions are collected as they elute from the column, and those containing the pure compound are combined. The isolation of (-)-compressanolide from plant extracts has been achieved through the use of successive chromatographic columns, a process where preparative HPLC is a key final step. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and specific technique for analyzing target compounds within highly complex mixtures, such as crude plant extracts or biological fluids. scielo.brnih.gov UHPLC systems use columns with smaller particles (<2 µm), which allows for faster analysis times and significantly higher resolution and sensitivity compared to traditional HPLC. scielo.br

When analyzing a plant extract for guaianolides, a UHPLC-MS/MS method would involve a rapid separation on a C8 or C18 column using a water/acetonitrile (B52724) or water/methanol (B129727) gradient. scielo.br The eluent is then directed into the mass spectrometer, which can be set to specifically monitor for the mass of this compound and its characteristic fragments (Selected Reaction Monitoring, SRM). This provides exceptional selectivity, allowing for accurate quantification even in the presence of many other co-eluting compounds. A developed UHPLC method can be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. scielo.br For example, a method for the related 11,13-dehydrothis compound used a UPLC BEH C8 column with a water/acetonitrile gradient and detection by both a photodiode array (PDA) detector and a QTof mass spectrometer. scielo.br

Future Research Directions and Potential Applications

Development of More Efficient and Sustainable Synthetic Routes

While total syntheses of compressanolide and other guaianolides have been achieved, these routes are often lengthy and not always efficient, which can hinder further biological study and development. uni-regensburg.deuni-regensburg.de Future research will likely focus on creating more streamlined and sustainable synthetic pathways. The synthesis of nine-membered rings, a key feature in related xenicane diterpenoids, is particularly challenging, often requiring complex strategies like ring expansion, ring-closing metathesis, or transition metal-catalyzed couplings. nih.govbeilstein-journals.org The development of short and efficient routes to these complex natural products remains a significant challenge. beilstein-journals.org

Rational Design of Targeted Analogues with Modulated Biological Profiles

The biological activity of a molecule is intrinsically linked to its chemical structure. wikipedia.org By systematically modifying the this compound scaffold, researchers can investigate these structure-activity relationships (SAR) to design new analogues with improved properties. wikipedia.orgresearchgate.netnih.gov For many sesquiterpene lactones, the α-methylene-γ-lactone group is a key pharmacophore responsible for their biological effects, often through Michael addition reactions with biological nucleophiles like cysteine residues in proteins. researchgate.net

Future work in this area will involve several key approaches:

Modifying the α-methylene-γ-lactone: The reactivity of this group can be fine-tuned to enhance selectivity and reduce off-target effects. Replacing the lactone with a less reactive lactam, for example, could create analogues with a better therapeutic window.

Varying substituents: Altering the groups attached to the core structure can significantly impact potency and target specificity. researchgate.net SAR studies on related compounds have shown that even small changes can lead to substantial differences in activity. nih.govresearchgate.net

Computational Modeling: The use of computational tools can help predict how different structural modifications will affect the molecule's interaction with its biological targets, allowing for a more rational and less empirical approach to analogue design. rjeid.com

The ultimate goal is to create a library of this compound derivatives with a range of biological profiles, from highly potent cytotoxic agents for cancer research to more selective modulators of specific cellular pathways. researchgate.netresearchgate.net

Exploration of Undiscovered Bioactivities and Molecular Mechanisms

While this compound has been primarily studied for its antifungal and cytotoxic activities, it is highly probable that it possesses other, as-yet-undiscovered biological properties. mdpi.comnaturalproducts.net Many natural products are found to have a wide range of effects when screened against diverse biological targets. researchgate.netresearchgate.net Future research will likely involve broad-based screening of this compound and its derivatives against various cell lines, enzymes, and receptors to identify new therapeutic opportunities.

A critical aspect of this research is to elucidate the molecular mechanism of action for its known activities. For instance, understanding exactly how this compound induces cytotoxicity could reveal novel targets for anticancer drug development. researchgate.netresearchgate.net This involves identifying the specific proteins or cellular pathways that the compound interacts with. Techniques such as chemoproteomics can be employed to pinpoint the molecular targets of bioactive compounds. researchgate.net Identifying these targets is a crucial step in validating the therapeutic potential of this compound and guiding the design of more selective analogues. researchgate.net

Application of this compound and its Derivatives in Chemical Biology and Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. nih.govopentargets.orgtarget2035.net Natural products like this compound are excellent starting points for developing such probes due to their inherent ability to bind to biological targets with high affinity and selectivity. nih.govrsc.org By modifying the this compound structure to include a reporter tag (like a fluorescent dye or a biotin (B1667282) molecule) or a reactive group for covalent labeling, researchers can create powerful tools to investigate cellular processes. researchgate.netnih.govmdpi.com

These chemical probes could be used to:

Identify cellular targets: An affinity-based probe with a biotin tag can be used to "fish out" its binding partners from a cell lysate, which can then be identified using mass spectrometry. researchgate.netnih.gov

Visualize biological processes: A fluorescently-tagged this compound analogue could allow researchers to visualize its distribution within a cell and track its interaction with its target in real-time using advanced microscopy techniques. mdpi.com

Study enzyme function: Activity-based probes can be designed to covalently bind to the active site of specific enzymes, providing a way to measure enzyme activity directly in complex biological samples. researchgate.net

The development of this compound-based chemical probes would not only deepen our understanding of its own mechanism of action but also provide valuable reagents for the broader scientific community to explore the fundamental biological pathways it modulates. rjeid.comrsc.orgox.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.